

Application Notes and Protocols for FAAH/MAGL-IN-3 in Cell Culture

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Compound of Interest

Compound Name: *FAAH/MAGL-IN-3*

Cat. No.: *B3025905*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FAAH/MAGL-IN-3 is a potent, irreversible dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. By simultaneously blocking both of these key enzymes, **FAAH/MAGL-IN-3** elevates the levels of endogenous cannabinoids, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This dual inhibition strategy offers a powerful tool to investigate the therapeutic potential of enhancing endocannabinoid tone in various physiological and pathological processes, including pain, inflammation, and neurodegeneration.^{[1][2][3]}

These application notes provide detailed protocols for the use of **FAAH/MAGL-IN-3** in cell culture experiments, enabling researchers to probe the cellular and molecular effects of dual FAAH/MAGL inhibition.

Product Information

Parameter	Value	Reference
Product Name	FAAH/MAGL-IN-3 (Compound 10)	
Mechanism of Action	Irreversible dual inhibitor of FAAH and MAGL	
IC50 (FAAH)	179 nM	
IC50 (MAGL)	759 nM	
Permeability	Low PAMPA (Parallel Artificial Membrane Permeability Assay) permeability	

Data Presentation

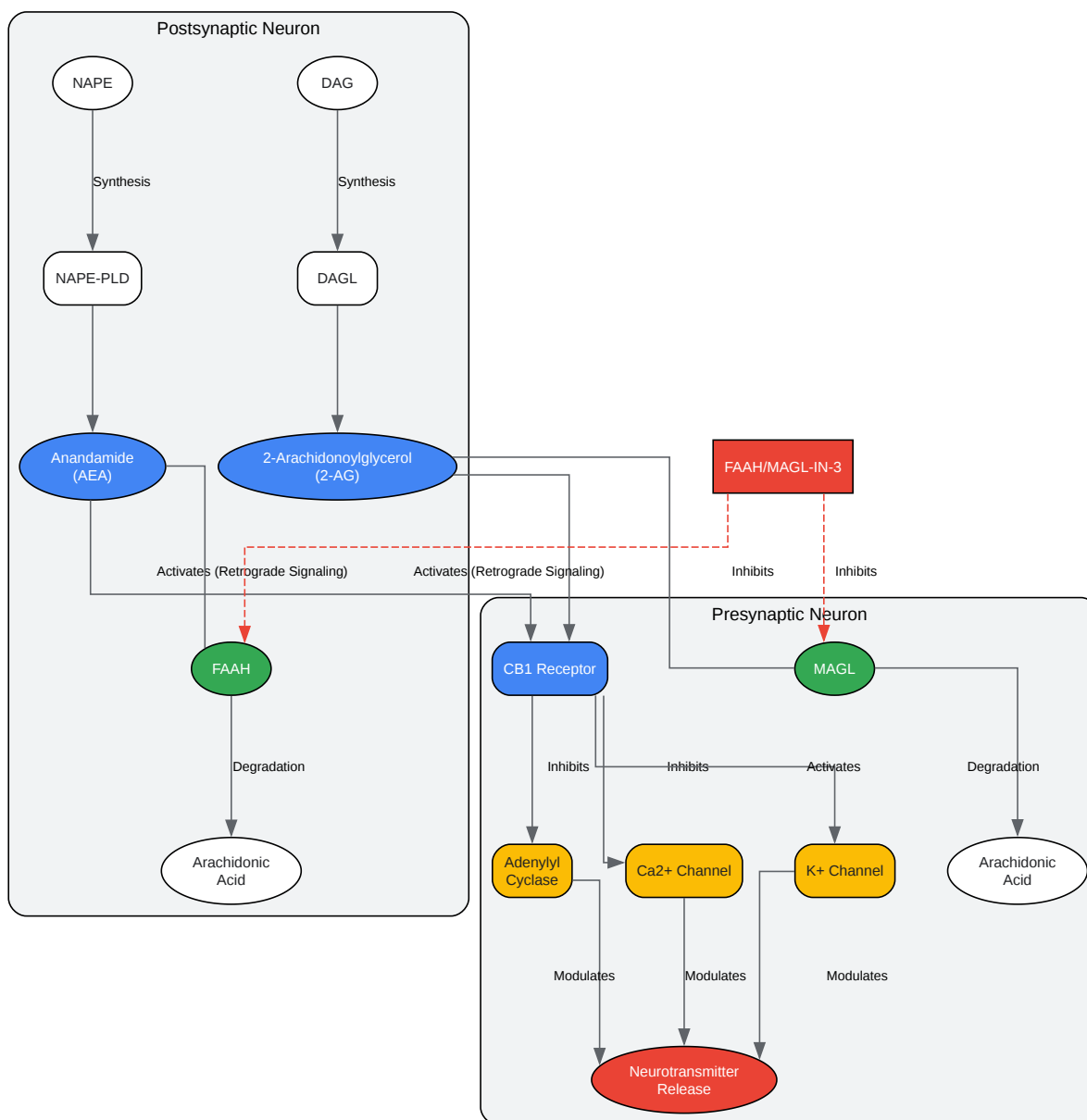
In Vitro Efficacy of Dual FAAH/MAGL Inhibition

The following table summarizes the inhibitory potency of **FAAH/MAGL-IN-3** and provides representative data on the effects of dual FAAH/MAGL inhibition on endocannabinoid levels in neuronal cells, based on studies with similar dual inhibitors.

Parameter	Value	Cell Type	Notes
FAAH IC50	179 nM	Recombinant Human	Data for FAAH/MAGL-IN-3.
MAGL IC50	759 nM	Recombinant Human	Data for FAAH/MAGL-IN-3.
AEA Levels (Stimulated)	~1.5-fold increase	Primary Neurons	Representative data from a dual FAAH/ABHD6 inhibitor study. Stimulation with glutamate and carbachol.
2-AG Levels (Stimulated)	~2-fold increase	Primary Neurons	Representative data from a dual FAAH/ABHD6 inhibitor study. Stimulation with glutamate and carbachol.

Signaling Pathways and Experimental Workflow

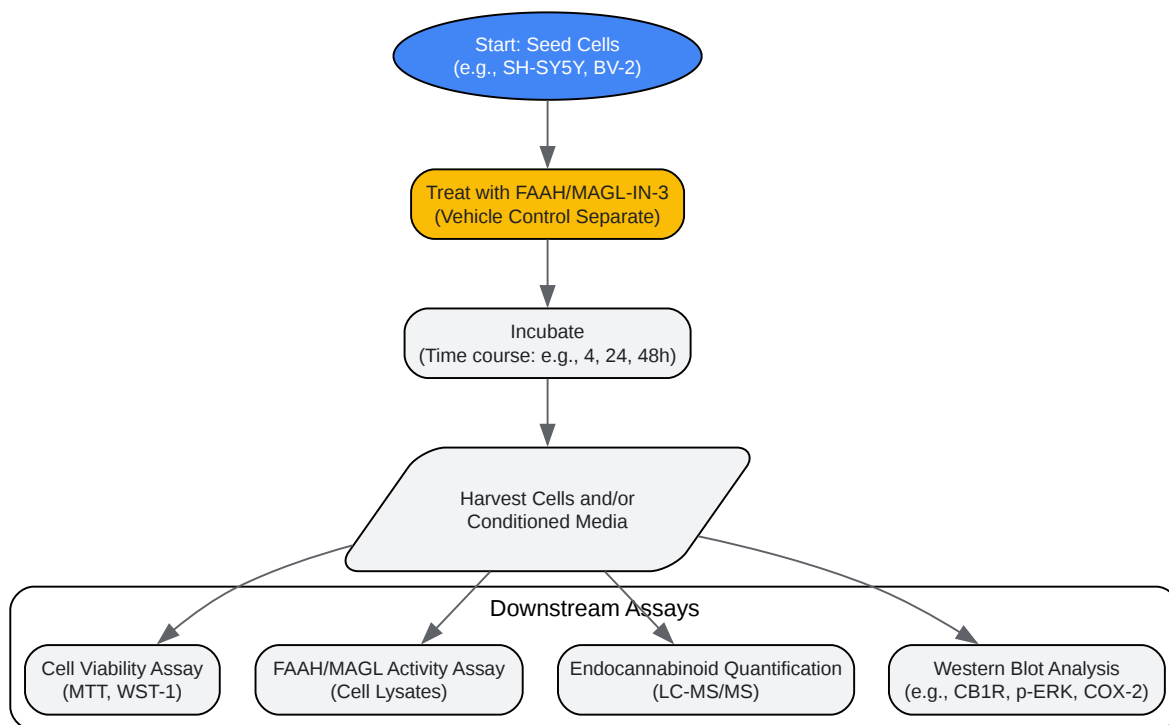
Endocannabinoid Signaling Pathway



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Caption: Endocannabinoid signaling at the synapse and points of inhibition by **FAAH/MAGL-IN-3**.

Experimental Workflow for Cell-Based Assays



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References

- 1. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Dual Inhibition of α/β -Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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